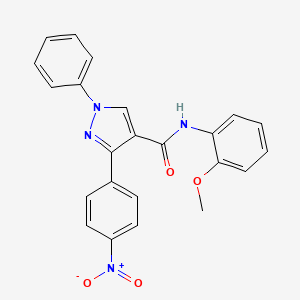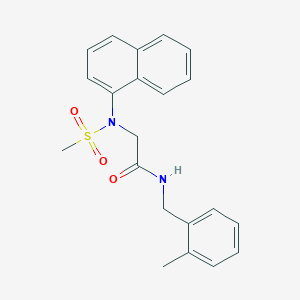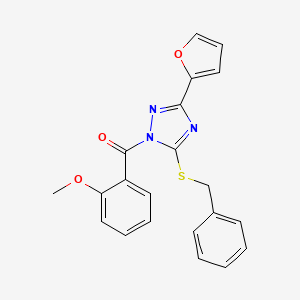![molecular formula C23H17ClFN3O2 B3618029 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(4-fluorophenyl)propanamide](/img/structure/B3618029.png)
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(4-fluorophenyl)propanamide
Descripción general
Descripción
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(4-fluorophenyl)propanamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It is a selective inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways of cytokines involved in immune responses. CP-690,550 has been shown to be effective in preclinical studies of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(4-fluorophenyl)propanamide is a selective inhibitor of JAK3, which is a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 plays a critical role in the signaling pathways of cytokines involved in immune responses, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1 beta), and interleukin-6 (IL-6), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In clinical trials, this compound has been shown to reduce the levels of several biomarkers of inflammation, such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(4-fluorophenyl)propanamide has several advantages and limitations for use in lab experiments. One advantage is its selectivity for JAK3, which allows for the specific targeting of the JAK3 signaling pathway. Another advantage is its oral bioavailability, which allows for easy administration in animal models. However, one limitation is its relatively short half-life, which requires frequent dosing in animal models. Another limitation is its potential for off-target effects, as JAK3 is not the only member of the Janus kinase family.
Direcciones Futuras
There are several future directions for the development and use of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(4-fluorophenyl)propanamide. One direction is the exploration of its potential use in other autoimmune diseases, such as multiple sclerosis and systemic lupus erythematosus. Another direction is the development of new JAK3 inhibitors with improved pharmacokinetic properties and selectivity profiles. Additionally, the combination of this compound with other drugs, such as biologics and small molecule inhibitors, may have synergistic effects in the treatment of autoimmune diseases.
Aplicaciones Científicas De Investigación
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(4-fluorophenyl)propanamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and disease activity in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, this compound has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c24-16-7-5-15(6-8-16)22-19-3-1-2-4-20(19)23(30)28(27-22)14-13-21(29)26-18-11-9-17(25)10-12-18/h1-12H,13-14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPLQUDPVZRFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3617946.png)
![2-[(4-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B3617951.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B3617973.png)
![N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3617983.png)
![N-(4-fluorophenyl)-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3617987.png)
![methyl {4-[(2-iodobenzoyl)amino]phenoxy}acetate](/img/structure/B3618003.png)



![N-(3-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3618025.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-phenylethyl)propanamide](/img/structure/B3618030.png)

![N-benzyl-N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B3618038.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B3618039.png)